1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, a phenyl group, and a pyridinyl-oxadiazole moiety
Mechanism of Action
Pyrrolidine
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Oxadiazole
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Pyridine
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine is used as a solvent and a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized via a cyclization reaction of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts acylation or alkylation reaction.
Synthesis of the Pyridinyl-Oxadiazole Moiety: This moiety is often synthesized via a cyclization reaction involving hydrazides and nitriles under acidic conditions to form the oxadiazole ring, followed by coupling with the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: Similar structure but with a different position of the pyridine ring.
1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: Another positional isomer with different biological activity.
Uniqueness
1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to the specific positioning of the pyridine and oxadiazole rings, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for further research and development in various scientific fields.
Biological Activity
1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring and the pyridine moiety are crucial for its binding affinity to biological receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
- Receptor Modulation : It may modulate the activity of specific receptors related to cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
A549 | 12.50 | Cell cycle arrest |
HeLa | 10.20 | Apoptotic pathway activation |
The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, suggesting an apoptotic mechanism. Flow cytometry analysis confirmed that the treated cells exhibited characteristics typical of apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as an antibiotic agent .
Properties
IUPAC Name |
1-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-9-13(11-21(15)14-6-2-1-3-7-14)17-19-16(20-23-17)12-5-4-8-18-10-12/h1-8,10,13H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVJJNGOSYIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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